2-Propanol, 1,1'-[[3-(dimethylamino)propyl]imino]bis-
Overview
Description
2-Propanol, 1,1’-[[3-(dimethylamino)propyl]imino]bis- is a chemical compound with the molecular formula C11H26N2O2. It is also known by its IUPAC name, 1,1’-[[3-(dimethylamino)propyl]imino]bis[2-propanol]. This compound is commonly used as a catalyst in the production of low-density polyurethane foams .
Mechanism of Action
Target of Action
It is known that this compound is used as a blowing catalyst for low-density polyurethane foams . This suggests that it may interact with the components of the polyurethane foam production process.
Mode of Action
As a catalyst in the production of low-density polyurethane foams, it likely facilitates the reaction between polyol and isocyanate, the two primary components of polyurethane .
Biochemical Pathways
As a catalyst in the production of polyurethane foams, it likely influences the polymerization process, affecting the formation of the urethane linkages that give the foam its structure .
Result of Action
Its role as a catalyst in the production of low-density polyurethane foams suggests that it facilitates the formation of the foam structure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Propanol, 1,1’-[[3-(dimethylamino)propyl]imino]bis-. For instance, temperature and pressure conditions during the foam production process can affect the performance of the catalyst .
Biochemical Analysis
Biochemical Properties
2-Propanol, 1,1’-[[3-(dimethylamino)propyl]imino]bis- plays a significant role in biochemical reactions, particularly in catalysis. It interacts with enzymes and proteins, facilitating the conversion of substrates into products. The compound’s hydroxyl groups can react with isocyanates, making it an effective catalyst in polyurethane foam production . Additionally, it may interact with other biomolecules, such as amino acids and peptides, through hydrogen bonding and ionic interactions .
Cellular Effects
The effects of 2-Propanol, 1,1’-[[3-(dimethylamino)propyl]imino]bis- on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in enzyme activity, affecting metabolic pathways and energy production . Furthermore, it may impact cell proliferation and differentiation by altering gene expression patterns .
Molecular Mechanism
At the molecular level, 2-Propanol, 1,1’-[[3-(dimethylamino)propyl]imino]bis- exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . The compound’s hydroxyl groups facilitate hydrogen bonding with amino acid residues in proteins, stabilizing or destabilizing their structures . Additionally, it may influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Propanol, 1,1’-[[3-(dimethylamino)propyl]imino]bis- change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to alterations in cellular metabolism and gene expression, potentially affecting cell viability and function .
Dosage Effects in Animal Models
The effects of 2-Propanol, 1,1’-[[3-(dimethylamino)propyl]imino]bis- vary with different dosages in animal models. At low doses, the compound may enhance cellular function and metabolic activity. At high doses, it can exhibit toxic or adverse effects, such as cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range results in optimal cellular responses, while deviations from this range lead to detrimental outcomes .
Metabolic Pathways
2-Propanol, 1,1’-[[3-(dimethylamino)propyl]imino]bis- is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s hydroxyl groups participate in oxidation-reduction reactions, affecting the balance of reactive oxygen species and cellular redox state . Additionally, it may modulate the activity of key metabolic enzymes, altering the flow of metabolites through different pathways .
Transport and Distribution
Within cells and tissues, 2-Propanol, 1,1’-[[3-(dimethylamino)propyl]imino]bis- is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in various cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes . This distribution pattern affects its overall activity and function within the cell .
Subcellular Localization
The subcellular localization of 2-Propanol, 1,1’-[[3-(dimethylamino)propyl]imino]bis- is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s presence in particular subcellular locations can influence its interactions with other biomolecules and its overall biochemical effects . Understanding its localization helps elucidate its role in cellular processes and metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propanol, 1,1’-[[3-(dimethylamino)propyl]imino]bis- typically involves the reaction of 3-(dimethylamino)propylamine with 2-propanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using distillation or crystallization techniques to achieve the required specifications .
Properties
IUPAC Name |
1-[3-(dimethylamino)propyl-(2-hydroxypropyl)amino]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26N2O2/c1-10(14)8-13(9-11(2)15)7-5-6-12(3)4/h10-11,14-15H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCUXTGIVGMUKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CCCN(C)C)CC(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00867014 | |
Record name | 2-Propanol, 1,1'-[[3-(dimethylamino)propyl]imino]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00867014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2-Propanol, 1,1'-[[3-(dimethylamino)propyl]imino]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
63469-23-8 | |
Record name | 1,1′-[[3-(Dimethylamino)propyl]imino]bis[2-propanol] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63469-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1'-((3-(Dimethylamino)propyl)imino)bis(2-propanol) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063469238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propanol, 1,1'-[[3-(dimethylamino)propyl]imino]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propanol, 1,1'-[[3-(dimethylamino)propyl]imino]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00867014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-[[3-(dimethylamino)propyl]imino]bispropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.402 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1'-((3-(DIMETHYLAMINO)PROPYL)IMINO)BIS(2-PROPANOL) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3205A609M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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